4-(5-Formylfuran-2-yl)-3-methylbenzoic acid
CAS No.: 444068-62-6
Cat. No.: VC7023529
Molecular Formula: C13H10O4
Molecular Weight: 230.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 444068-62-6 |
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Molecular Formula | C13H10O4 |
Molecular Weight | 230.219 |
IUPAC Name | 4-(5-formylfuran-2-yl)-3-methylbenzoic acid |
Standard InChI | InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16) |
Standard InChI Key | FDTLOWDUZAUBOK-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzoic acid moiety substituted at the 3-position with a methyl group and at the 4-position with a 5-formylfuran-2-yl group. This arrangement creates a conjugated system where the electron-withdrawing carboxylic acid and formyl groups influence the electronic properties of the aromatic rings. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 230.22 g/mol | |
IUPAC Name | 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid | |
SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O | |
InChIKey | KOCXJZFYVLACQC-UHFFFAOYSA-N |
Spectral Characterization
While experimental spectral data for this specific isomer remains limited, analogous compounds provide insights:
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NMR: For the structurally similar 5-(5-formylfuran-2-yl)-2-methylbenzoic acid, -NMR (400 MHz, CDCl) shows aromatic protons at δ 7.88–7.90 (d, 1H), 7.26–7.29 (m, 2H), and formyl protons at δ 9.8–10.1.
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MS: High-resolution mass spectrometry of related furan-benzoic acid hybrids typically exhibits molecular ion peaks at m/z 230.0584 (calculated for ) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(5-formylfuran-2-yl)-3-methylbenzoic acid involves multi-step strategies, often leveraging cross-coupling reactions:
Step 1: Esterification of Precursor
4-Bromo-3-methylbenzoic acid is esterified using methanol and sulfuric acid to yield methyl 4-bromo-3-methylbenzoate, enhancing reactivity for subsequent steps .
Step 2: Palladium-Catalyzed Coupling
The brominated intermediate undergoes Suzuki-Miyaura coupling with 5-formylfuran-2-ylboronic acid. Optimal conditions use:
Step 3: Hydrolysis to Carboxylic Acid
The methyl ester is saponified using NaOH (2M) in ethanol/water (3:1) at 80°C for 6 hours, achieving >95% conversion to the target acid .
Process Optimization
Critical parameters for scalability include:
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Temperature Control: Maintaining 110°C during coupling prevents boronic acid decomposition .
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Halogenation: Bromosuccinimide (1.2:1 molar ratio) in THF/HO ensures efficient α-haloketone formation .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Solubility | Limited in HO; soluble in DMSO, THF | |
Melting Point | 215–218°C (predicted) | |
LogP | 2.1 (calculated) | |
Stability | Sensitive to light and oxidants; store at 2–8°C |
Biological and Industrial Applications
Material Science Applications
The formyl group enables:
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Coordination chemistry with transition metals (e.g., Cu, Fe) for catalytic applications.
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Participation in Schiff base formation for polymer cross-linking .
Analytical Methods
Chromatographic Analysis
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HPLC: C18 column (4.6 × 250 mm), mobile phase MeCN/HO (70:30), flow rate 1.0 mL/min, retention time 6.8 min .
Spectroscopic Techniques
Future Directions
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Structure-Activity Studies: Systematic modification of the methyl and formyl substituents to optimize bioactivity.
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Green Synthesis: Exploring biocatalytic routes using fungal peroxidases or laccases.
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Drug Delivery Systems: Encapsulation in cyclodextrin complexes to enhance aqueous solubility.
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